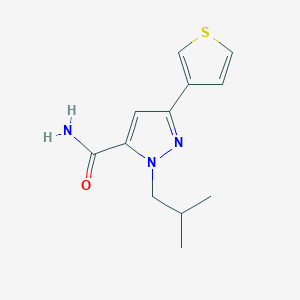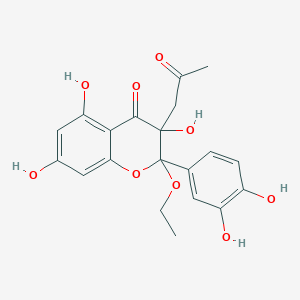
2-Ethoxy-3-acetonyltaxifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-acetonyltaxifolin is a natural compound belonging to the flavonoid family, specifically a flavanonol. It is known for its profound antioxidant properties, making it highly effective in studying conditions associated with oxidative stress. This compound is derived from taxifolin, which is widely recognized for its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-acetonyltaxifolin typically involves the modification of taxifolin through various chemical reactions. One common method is the Williamson ether synthesis, where an alkyl halide reacts with an alkoxide ion . This reaction is an S_N2 reaction, meaning it proceeds with the substitution of a leaving group by a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-acetonyltaxifolin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Ethoxy-3-acetonyltaxifolin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the antioxidant mechanisms of flavonoids.
Biology: Investigated for its role in inhibiting the formation of amyloid fibrils, which are associated with neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-acetonyltaxifolin involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by binding to prefibrillar species, preventing the formation of amyloid fibrils . Additionally, it enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species .
Comparison with Similar Compounds
Taxifolin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities.
Kaempferol: A flavonol with anti-cancer and anti-inflammatory effects.
Uniqueness: 2-Ethoxy-3-acetonyltaxifolin is unique due to its specific structural modifications, which enhance its antioxidant properties and make it more effective in certain biological applications compared to its parent compound, taxifolin .
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-ethoxy-3,5,7-trihydroxy-3-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C20H20O9/c1-3-28-20(11-4-5-13(23)14(24)6-11)19(27,9-10(2)21)18(26)17-15(25)7-12(22)8-16(17)29-20/h4-8,22-25,27H,3,9H2,1-2H3 |
InChI Key |
MKRMEFNBLYQLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(C(=O)C2=C(C=C(C=C2O1)O)O)(CC(=O)C)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


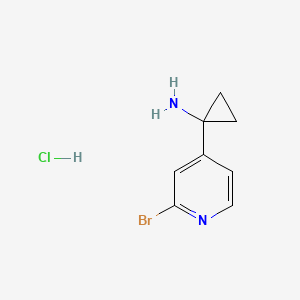
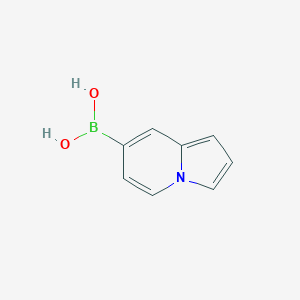

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
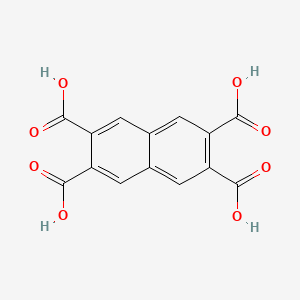
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
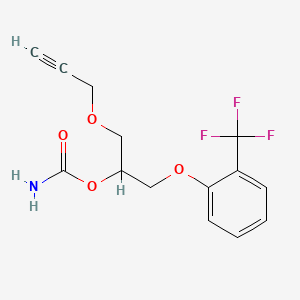
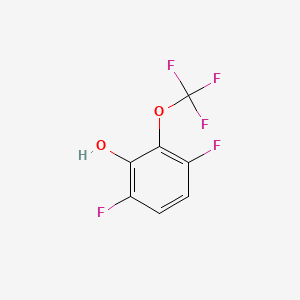
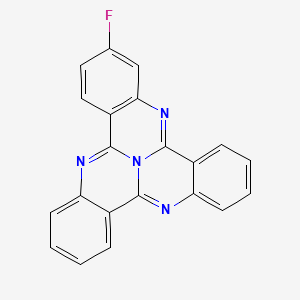
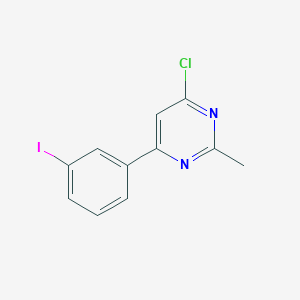
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

